

1-Benzyl-1,6-diazaspiro[3.4]octane: A Technical Overview

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Compound of Interest

Compound Name: 1-Benzyl-1,6-diazaspiro[3.4]octane

Cat. No.: B582515

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine with the chemical formula $C_{13}H_{18}N_2$. Its structure features a benzyl group attached to one of the nitrogen atoms of a diazaspiro[3.4]octane core, a scaffold of increasing interest in medicinal chemistry due to its rigid, three-dimensional nature. This document provides a summary of the currently available chemical and physical properties of this compound. However, a comprehensive experimental profile, including detailed biological activity and reaction protocols, remains largely unpublished in publicly accessible literature.

Core Chemical Properties

The primary identification and key computed physicochemical properties of **1-Benzyl-1,6-diazaspiro[3.4]octane** are summarized below. It is important to note that the majority of the available data is computationally derived and awaits experimental verification.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Property	Value	Source
IUPAC Name	1-benzyl-1,6-diazaspiro[3.4]octane	PubChem
CAS Number	1363381-74-1	PubChem[1]
Molecular Formula	C ₁₃ H ₁₈ N ₂	PubChem[1]
Molecular Weight	202.30 g/mol	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	202.146998583	PubChem[1]
Topological Polar Surface Area	15.3 Å ²	PubChem[1]
Purity	95.0%	CymitQuimica[2]

Note: The purity value is sourced from a commercial supplier where the product is now listed as discontinued.

Experimental Data - Gaps in Current Knowledge

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined data for **1-Benzyl-1,6-diazaspiro[3.4]octane**. Key experimental parameters that are essential for drug development and chemical synthesis research, such as:

- Melting Point
- Boiling Point
- pKa
- Solubility in various solvents

- Spectroscopic Data (NMR, IR, Mass Spectrometry)

are not readily available in published resources. While general fragmentation patterns for amines and benzyl compounds in mass spectrometry are known, specific spectral data for this compound is absent.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1-Benzyl-1,6-diazaspiro[3.4]octane** are not described in the surveyed literature. While general synthetic strategies for the broader class of diazaspiro[3.4]octanes have been published, a specific and reproducible protocol for the benzylation of the 1,6-diazaspiro[3.4]octane core to yield the title compound is not available.

The synthesis of related diazaspiro[3.4]octane analogues has been noted as a challenging endeavor, with multi-step approaches often required to construct the core spirocyclic system.

Biological Activity and Signaling Pathways

A critical gap in the current knowledge base is the complete absence of information regarding the biological activity of **1-Benzyl-1,6-diazaspiro[3.4]octane**. There are no published studies detailing its pharmacological effects, potential therapeutic targets, or mechanism of action. Consequently, no signaling pathways associated with this specific compound have been described.

The general class of diazaspiro compounds has attracted interest in medicinal chemistry for its potential to interact with various biological targets, but this has not been specifically investigated or reported for the 1-benzyl derivative.

Logical Workflow for Future Investigation

To address the current knowledge gaps, a logical experimental workflow would be necessary. This would involve the synthesis and subsequent characterization of the compound, followed by a systematic evaluation of its biological properties.

Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of **1-Benzyl-1,6-diazaspiro[3.4]octane**.

Conclusion

While the basic chemical identity of **1-Benzyl-1,6-diazaspiro[3.4]octane** is established through its CAS number and computed properties, there is a profound lack of in-depth experimental data. For this compound to be of practical use to researchers, scientists, and drug development professionals, a comprehensive investigation into its synthesis, physicochemical properties, and biological activity is required. The information provided herein serves as a foundational summary of the current, limited knowledge and highlights the significant opportunities for future research into this novel chemical entity.

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References

- 1. 1-Benzyl-1,6-diazaspiro[3.4]octane | C₁₃H₁₈N₂ | CID 71302050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1,6-diazaspiro[3.4]octane | CymitQuimica [cymitquimica.com]
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